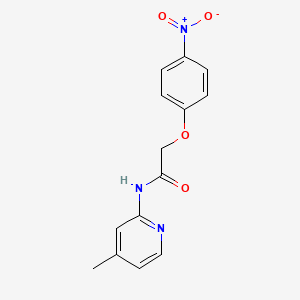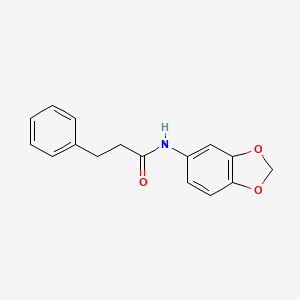
2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate is a chemical compound that belongs to the class of nitrobenzoate esters. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate involves the inhibition of the mitochondrial respiratory chain complex I. This inhibition leads to the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. In addition, 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various types of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate can lead to cellular damage and death.
Direcciones Futuras
There are several future directions for the research and development of 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate. One potential direction is the development of new analogs of this compound with improved anti-cancer activity and reduced toxicity. Another direction is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the potential use of 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate as a tool for studying mitochondrial function and apoptosis in cancer cells could also be explored.
Métodos De Síntesis
The synthesis of 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-(2-naphthyl)-2-oxoacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane under reflux conditions. The resulting product is purified by column chromatography to obtain pure 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate.
Aplicaciones Científicas De Investigación
2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been used in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound works by inducing apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-13-17(7-4-8-18(13)21(24)25)20(23)26-12-19(22)16-10-9-14-5-2-3-6-15(14)11-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCCBSOVXPHXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Naphthalen-2-yl-2-oxoethyl) 2-methyl-3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)







